Glycolic acid
Overview
Description
Glycolic acid, also known as hydroxyacetic acid or 2-hydroxyethanoic acid, is a colorless, odorless, and hygroscopic crystalline solid1. It is highly soluble in water and is also soluble in ether, alcohols, acetone, and acetic acid1. It is an alpha-hydroxy acid that has antibacterial, antioxidant, keratolytic, and anti-inflammatory properties2. It is functionally related to acetic acid and is slightly stronger than it3. The salts or esters of glycolic acid are called glycolates1.
Synthesis Analysis
Glycolic acid can be synthesized in various ways. The predominant approaches use a catalyzed reaction of formaldehyde with synthesis gas (carbonylation of formaldehyde), for its low cost4. Other methods include the reaction of chloroacetic acid with sodium hydroxide followed by re-acidification, and the electrolytic reduction of oxalic acid3.Molecular Structure Analysis
Glycolic acid is a small organic molecule, consisting of two carbon atoms, four hydrogen atoms, and three oxygen atoms5. It has a molecular formula of C2H4O3, an average mass of 76.051 Da, and a monoisotopic mass of 76.016045 Da5.
Chemical Reactions Analysis
Glycolic acid reacts with lactic acid to form PLGA using ring-opening co-polymerization3. It also participates in the esterification reaction, which is one of the most promising alternatives through reactive distillation6. This technique allows simultaneously the recovery of carboxylic acids and the elimination of most parts of the water6.
Physical And Chemical Properties Analysis
Glycolic acid is a colorless, odorless solid at room temperature, with a melting point of 75 °C and it decomposes at high temperatures9. It is highly soluble in water and is also soluble in ether, alcohols, acetone, and acetic acid3.
Scientific Research Applications
Skin Rejuvenation and Collagen Production
Glycolic acid has been extensively studied for its role in skin rejuvenation, particularly in the context of photoaging and wrinkles. Research has shown that glycolic acid can stimulate collagen production in human skin fibroblast cultures. This effect explains some of the positive clinical benefits observed with glycolic acid use in dermatology, such as improved skin texture and reduced appearance of wrinkles (Moy, Howe, & Moy, 1996).
Chemical Manufacturing and Green Chemistry
Glycolic acid is also significant in chemical manufacturing and green chemistry. It has applications as a cleaning agent and chemical intermediate. Notably, research has explored the sustainable production of glycolate from glycerol, using gold and palladium nanoparticles as catalysts. This method represents a shift towards more environmentally friendly processes in chemical synthesis (Sankar et al., 2009).
Bioproduction from Renewable Resources
The bioproduction of glycolic acid from renewable resources is another area of active research. Innovative methods have been developed to produce glycolic acid microbially, offering a more sustainable and potentially less toxic alternative to traditional chemical synthesis. These advancements are significant in meeting the demand for bio-sourced products (Lachaux et al., 2019).
Drug Delivery Systems
In pharmaceuticals, glycolic acid derivatives like poly(lactic-co-glycolic acid) (PLGA) have been widely utilized in drug delivery systems. PLGA's biocompatibility and biodegradability make it an ideal material for controlled drug release applications. This technology has seen successful commercial use and continues to evolve with new manufacturing methods (Qi et al., 2018).
Tissue Engineering and Biomedical Applications
PLGA, a co-polymer of glycolic acid, has been instrumental in tissue engineering and other biomedical applications. It is FDA-approved for use in humans due to its biocompatibility and tailored degradation rate. PLGA-based materials have been utilized in various applications including bone tissue engineering, demonstrating the versatility of glycolic acid derivatives in the biomedical field (Gentile et al., 2014).
Safety And Hazards
Glycolic acid can cause irritation and burns to the skin and eyes10. Inhalation is irritating to the mucous membrane and upper respiratory. In extreme cases, severe irritation and burns may result10. It is considered hazardous by the 2012 OSHA Hazard Communication Standard11.
Future Directions
Glycolic acid is a tried-and-true staple, favored by dermatologists for its long list of proven benefits2. It is one of those ingredients that falls into the “oldie but goodie” category of skincare superstars, one that is often found in our favorite exfoliators2. It is believed that glycolic acid deserves a role in your skincare routine2. It is also being studied for its role in the treatment of ischemic stroke12 and its utility in the renewable industry13.
properties
IUPAC Name |
2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMRFAOFKBGASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | HYDROXYACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26124-68-5, Array | |
Record name | Glycolic acid polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26124-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydroxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0025363 | |
Record name | Glycolic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0025363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless, odorless crystals; [HSDB] Hygroscopic; Commonly available commercially as 70% solution; [ICSC], Solid, COLOURLESS HYGROSCOPIC CRYSTALS. | |
Record name | Glycolic acid | |
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Record name | Glycolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000115 | |
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Record name | HYDROXYACETIC ACID | |
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Boiling Point |
100 °C, BP: decomposes | |
Record name | HYDROXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |
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Solubility |
Soluble in ethanol, ethyl ether, Soluble in methanol, acetone, acetic acid, Solubility in water: very good | |
Record name | HYDROXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HYDROXYACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.49 at 25 °C/4 °C, Relative density (water = 1): 1.49 | |
Record name | HYDROXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HYDROXYACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 2.6 | |
Record name | HYDROXYACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.02 [mmHg], 2.0X10-2 mm Hg at 25 °C (extrapolated) | |
Record name | Glycolic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1410 | |
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Mechanism of Action |
Ethylene glycol toxicity results from its metabolism to glycolic acid and other toxic metabolites. The accumulation of glycolate and the elimination kinetics of ethylene glycol and its metabolites are not well understood, so studies with male Sprague-Dawley rats and mixed breed dogs have been carried out. Ethylene glycol was administered by gavage to rats and dogs which were placed in metabolic cages for urine and blood sample collection at timed intervals. The peak plasma level of ethylene glycol occurred at 2 hr after dosing and that of glycolate between 4-6 hr. The rate of ethylene glycol elimination was somewhat faster in rats with a half-life of 1.7 hr compared to 3.4 hr in dogs. The maximum plasma level of glycolate was greater in rats although the pattern of accumulation was similar to that in dogs. Glycolate disappeared from the plasma at the same time as ethylene glycol, suggesting a slower rate of elimination of the metabolite than that of ethylene glycol. Renal excretion of ethylene glycol was an important route for its elimination accounting for 20-30% of the dose. Renal excretion of glycolate represented about 5% of the dose. Ethylene glycol induced an immediate, but short lived diuresis compared to that in control rats. Minimal clinical effects (mild acidosis with no sedation) were noted at these doses of ethylene glycol (1-2 g/kg) in both rats and dogs. The results indicate that the toxicokinetics of ethylene glycol and glycolate were similar in both species., The effect of 0.35 to 0.8 mmol/kg glycolic acid and 1.0 to 4.4 mmol/kg sodium glycolate on cyclopropane-epinephrine induced cardiac arrhythmias was examined using dogs. Doses of 0.35 to 0.5 mmol/kg glycolic acid increased the duration of arrhythmias in the 13 dogs tested, whereas doses >0.5 mmol/kg decreased or totally eliminated the arrhythmias in each of 11 dogs. Depression was observed for many of the dogs at higher doses. Sodium glycolate was much less effective in decreasing the arrhythmias, with 3 mmol/kg being required and its action being transient. | |
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Product Name |
Glycolic Acid | |
Color/Form |
Colorless, translucent solid, Solid glycolic acid forms colorless, monoclinic, prismatic crystals., Orthorhombic needles from water; leaves from diethyl ether | |
CAS RN |
79-14-1, 26124-68-5 | |
Record name | Glycolic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=79-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydroxyacetic acid | |
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Record name | Acetic acid, 2-hydroxy-, homopolymer | |
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Record name | Glycolic acid | |
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Record name | glycolic acid | |
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Record name | Glycolic acid | |
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Record name | GLYCOLIC ACID | |
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Record name | Glycolic acid | |
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Melting Point |
78-80 °C (alpha-modification); 63 °C (beta-modification, metastable), MP: 79.5 °C, 75 - 80 °C, 80 °C | |
Record name | Glycolic acid | |
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Record name | Glycolic acid | |
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Retrosynthesis Analysis
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Citations
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